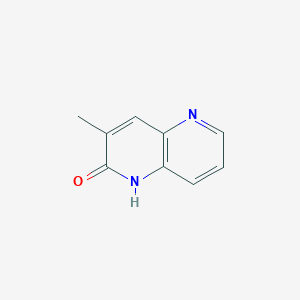

3-Methyl-1,5-naphthyridin-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-5-8-7(11-9(6)12)3-2-4-10-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYRVQWUSVXCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292587 | |

| Record name | 3-Methyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-10-0 | |

| Record name | 3-Methyl-1,5-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Methyl 1,5 Naphthyridin 2 Ol

Established Synthetic Routes for 1,5-Naphthyridin-2-ols and Related Analogues

The construction of the 1,5-naphthyridine (B1222797) ring system is typically achieved through cyclization reactions that form the second pyridine (B92270) ring onto a pre-existing pyridine moiety. Several classical named reactions in heterocyclic chemistry have been adapted for this purpose. nih.gov

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines and their aza-analogs, including naphthyridines. wikipedia.orgresearchgate.net The reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group (aldehyde or ketone) at the 3-position with a compound containing a reactive α-methylene group, such as a ketone or ester. connectjournals.com The reaction is typically catalyzed by acids or bases. wikipedia.orgconnectjournals.com

Adaptations for 1,5-naphthyridine synthesis start with a 3-aminopyridine-4-carbaldehyde or a 3-aminopyridine-4-ketone. The reaction with a ketone like acetone, for instance, would yield a 2-methyl-1,5-naphthyridine. To obtain the 1,5-naphthyridin-2-ol scaffold, an α-methylene ester, such as ethyl acetoacetate, can be used as the active methylene (B1212753) component. The initial condensation is followed by cyclodehydration to form the fused pyridine ring. researchgate.net Various catalysts, including iodine and Lewis acids like neodymium(III) nitrate (B79036) hexahydrate, have been employed to improve the efficiency and mildness of the reaction conditions. wikipedia.org Solvent-free approaches using microwave irradiation have also been developed to accelerate the synthesis.

Table 1: Examples of Friedländer Condensation for Naphthyridine Synthesis

| 2-Amino Pyridine Precursor | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Aminonicotinaldehyde | Ketones (e.g., acetone) | Base (e.g., NaOH) | Substituted 1,8-Naphthyridines |

| 3-Aminopyridine-4-carbaldehyde | Ethyl acetoacetate | Acid or Base | 1,5-Naphthyridin-2-ol derivative |

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). wikipedia.org This reaction has been successfully adapted for the synthesis of 1,5-naphthyridines by replacing aniline with 3-aminopyridine (B143674). mdpi.comnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to furnish the aromatic 1,5-naphthyridine ring system. wikipedia.org

Modifications of the Skraup synthesis aim to improve yields and control the often violent nature of the reaction. wikipedia.org These include the use of milder oxidizing agents like arsenic acid or iodine. nih.govwikipedia.org Substituted 1,5-naphthyridines can be prepared by using derivatives of acrolein, such as crotonaldehyde (B89634) (from but-2-enal) or methyl vinyl ketone, which lead to the introduction of methyl groups at various positions on the newly formed ring. thieme-connect.de For example, the reaction of 3-aminopyridine with crotonaldehyde can yield 2-methyl-1,5-naphthyridine. thieme-connect.de

Table 2: Skraup Reaction and Variants for 1,5-Naphthyridine Synthesis

| Amine Precursor | Carbonyl Source | Oxidizing Agent | Product |

|---|---|---|---|

| 3-Aminopyridine | Glycerol | Nitrobenzene / H₂SO₄ | 1,5-Naphthyridine nih.gov |

| 3-Aminopyridine | Methyl vinyl ketone | As₂O₅ / H₂SO₄ | 4-Methyl-1,5-naphthyridine thieme-connect.denih.gov |

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines (4-quinolones) and has been extended to the synthesis of 4-hydroxy-1,5-naphthyridines (1,5-naphthyridin-4-ones). mdpi.comwikipedia.org The process begins with the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. mdpi.com This is followed by a thermal cyclization of the resulting intermediate, which proceeds via a 6-electron electrocyclization. wikipedia.org Subsequent hydrolysis and decarboxylation of the ester group at the 3-position can yield the 1,5-naphthyridin-4-ol. wikipedia.org

This reaction is particularly useful for creating the pyridone ring characteristic of naphthyridinols. mdpi.com The regioselectivity of the cyclization can be influenced by substituents on the initial aminopyridine, with the ring closure generally occurring at the more nucleophilic position ortho to the amino group. d-nb.info Variants of this reaction have been developed using different malonate derivatives to introduce various substituents onto the newly formed ring. mdpi.com For instance, using methyl-2-cyano-3-methoxybut-2-enoate instead of EMME allows for the synthesis of 1,5-naphthyridinecarbonitrile derivatives. mdpi.com

Cycloaddition reactions provide an elegant and often stereoselective route to the core structure of naphthyridines. mdpi.comnih.gov The hetero-Diels-Alder reaction, particularly the Povarov reaction ([4+2] cycloaddition), is a prominent example. nih.gov In this approach, an imine formed from 3-aminopyridine and an aldehyde acts as the azadiene, which then reacts with an alkene (the dienophile). nih.gov This reaction typically yields tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized to the corresponding 1,5-naphthyridine. nih.gov

Another cycloaddition strategy involves the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, which proceeds through a stepwise [4+2]-cycloaddition mechanism to form 1,5-naphthyridines directly. mdpi.comnih.gov Intramolecular Diels-Alder reactions have also been utilized, where the diene and dienophile are part of the same molecule, leading to fused 1,5-naphthyridine systems upon cyclization and subsequent aromatization. nih.gov These methods offer a high degree of control over the substitution pattern of the final product. nih.govresearchgate.net

Targeted Synthesis of 3-Methyl-1,5-naphthyridin-2-ol

While general methods for the 1,5-naphthyridine core are well-established, the specific synthesis of this compound (CAS Number 90417-10-0) requires strategies that can regioselectively introduce both the hydroxyl (or oxo) group at the C2 position and the methyl group at the C3 position. chemdict.combldpharm.com

The regioselective placement of the methyl group at the C3 position can be envisioned by modifying the precursors used in the established synthetic routes.

One plausible approach involves an adaptation of the Friedländer condensation . Starting with 3-aminopyridine-2-carbaldehyde, condensation with propionaldehyde (B47417) (which has an α-methylene group) could theoretically lead to the formation of the 3-methyl-1,5-naphthyridine (B103305) skeleton. However, controlling the reactivity and achieving the desired 2-ol functionality would require careful selection of reaction partners and conditions. A more direct route to the 2-ol would involve reacting a 2-amino-1,5-naphthyridine precursor with a suitable reagent, though this falls outside of primary ring construction.

A more promising strategy would be based on the Gould-Jacobs reaction or a similar cyclization involving malonic ester derivatives. The synthesis could start with 3-aminopyridine reacting with a methylated malonic ester derivative, such as diethyl 2-methyl-2-(ethoxymethyl)malonate. The initial condensation would be followed by thermal cyclization. The presence of the methyl group on the malonate backbone would directly lead to its incorporation at the C3 position of the resulting naphthyridinone ring.

Another potential route involves the Camps cyclization . This method involves the intramolecular cyclization of an N-acyl-amino-ketone. For the synthesis of this compound, one could envision starting with 3-amino-2-acetylpyridine. Acylation of the amino group with a suitable reagent, followed by base-catalyzed intramolecular condensation, could potentially form the desired product. The challenge in this approach lies in controlling the cyclization to favor the formation of the six-membered ring.

Finally, a cycloaddition approach could also be tailored. By preparing a specific N-(2-pyridyl)imine and reacting it with a methylated dienophile, such as 1-propenyl ethyl ether, it might be possible to construct the substituted tetrahydronaphthyridine precursor, which could then be oxidized and functionalized to yield this compound. The success of this strategy would heavily depend on the regio- and stereoselectivity of the cycloaddition step.

Optimization of Reaction Conditions and Yield

The synthesis of the 1,5-naphthyridin-2-one core, a tautomer of 2-hydroxy-1,5-naphthyridine, is typically achieved through cyclization reactions such as the Conrad-Limpach or related syntheses. The optimization of these reactions is critical for maximizing product yield and purity. Key parameters that are manipulated include the choice of catalyst, solvent, reaction temperature, and reaction time.

Table 1: General Parameters for Optimization of Naphthyridinone Synthesis

| Parameter | Common Variations | Expected Impact on Reaction |

|---|---|---|

| Catalyst | Lewis acids (e.g., BF₃·Et₂O), Brønsted acids (e.g., H₂SO₄), Bases (e.g., NaOEt) | Influences the rate of condensation and cyclization steps. nih.gov |

| Solvent | Dioxane, Ethanol (B145695), High-boiling point ethers, Solvent-free conditions | Affects solubility of reactants and can influence reaction pathway and rate. |

| Temperature | Room temperature to >200 °C | Higher temperatures often required for thermal cyclization steps. nih.gov |

| Reaction Time | 0.5 to 24 hours | Optimized to ensure complete conversion of starting materials while minimizing side product formation. rsc.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of naphthyridine scaffolds has been a target for the application of green chemistry principles, focusing on reducing solvent waste, energy consumption, and the use of hazardous reagents.

Several green strategies have been reported for various naphthyridine isomers, which are applicable to the synthesis of this compound. One prominent approach is the use of water as a reaction solvent, which is a significant improvement over traditional organic solvents. rsc.org For instance, the Skraup reaction for preparing 1,5-naphthyridines can be performed using iodine as a catalyst in a dioxane/water mixture, with the catalyst being recoverable and reusable. nih.gov Similarly, the Friedländer synthesis of 1,8-naphthyridines has been successfully carried out in water. rsc.org

Microwave-assisted synthesis represents another key green methodology, often leading to dramatically reduced reaction times, increased yields, and higher product purity with lower energy consumption. researchgate.netderpharmachemica.com Furthermore, solvent-free multicomponent reactions, sometimes utilizing recyclable nanocatalysts, provide an atom-efficient and environmentally friendly route to complex heterocyclic structures. tandfonline.com

Table 2: Comparison of Green Synthesis Approaches for Naphthyridines

| Approach | Key Features | Advantages |

|---|---|---|

| Aqueous Media | Utilizes water as the primary solvent. rsc.org | Non-toxic, non-flammable, inexpensive, environmentally benign. |

| Microwave Irradiation | Employs microwave energy for heating. derpharmachemica.com | Rapid reaction rates, improved yields, reduced side products, energy efficient. researchgate.net |

| Solvent-Free MCRs | Multi-component reactions without a solvent, often with a recyclable catalyst. tandfonline.com | High atom economy, reduced waste, simple work-up procedures. |

Synthesis of Key Intermediates and Precursors for this compound

The construction of the this compound ring system relies on the assembly of key precursors. The foundational starting material for the pyridine-containing portion of the scaffold is 3-aminopyridine. nih.govresearchgate.net This intermediate is commonly prepared via the Hofmann rearrangement of nicotinamide (B372718). orgsyn.org In this reaction, nicotinamide is treated with an alkaline solution of sodium hypobromite, which is generated in situ from bromine and sodium hydroxide (B78521) at low temperatures. orgsyn.org The reaction proceeds through the rearrangement of an intermediate N-bromoamide, followed by hydrolysis to yield 3-aminopyridine. orgsyn.org

The second component required for the synthesis is a three-carbon fragment that will form the second ring. To introduce the methyl group at the C3 position and the hydroxyl group at the C2 position, a β-ketoester such as ethyl 2-methylacetoacetate (B1246266) or a related β-dicarbonyl compound is a logical synthon. The condensation of 3-aminopyridine with this precursor, typically under conditions of the Conrad-Limpach synthesis, would lead to the formation of the 1,5-naphthyridin-2-one ring system. nih.gov

Derivatization Strategies from this compound Scaffold

The this compound scaffold, which exists in tautomeric equilibrium with 3-Methyl-1,5-naphthyridin-2(1H)-one, offers multiple sites for chemical modification to generate a library of derivatives. The primary points for derivatization are the ring nitrogen (N1) and the oxygen atom at the C2 position.

O-Alkylation: The hydroxyl group of the 2-ol tautomer can be alkylated under basic conditions. Treatment of the 2-hydroxy-naphthyridine intermediate with an alkyl halide (e.g., methyl bromide, alkyl bromides) in the presence of a base such as potassium carbonate (K₂CO₃) leads to the formation of 2-alkoxy-1,5-naphthyridine derivatives. nih.gov This reaction transforms the hydroxyl group into an ether linkage, altering the electronic and steric properties of the molecule.

N-Alkylation: The nitrogen atom at the N1 position of the 2-one tautomer is nucleophilic and can be readily alkylated. nih.gov This reaction is typically carried out using a range of electrophiles, such as alkyl halides or epoxides, often in the presence of a base like cesium carbonate. nih.govnih.gov This strategy allows for the introduction of diverse substituents onto the ring nitrogen, which is a common approach in medicinal chemistry to modulate a compound's properties. nih.gov

Conversion to Halo-derivatives and Subsequent Reactions: A powerful strategy for further functionalization involves converting the hydroxyl group at C2 into a more versatile leaving group, such as a halogen. Treatment of the naphthyridinone with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can yield the corresponding 2-chloro- or 2-bromo-1,5-naphthyridine (B1331438) derivatives. These halogenated intermediates are highly valuable as they can readily participate in a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution (SₙAr) reactions with amines, thiols, or other nucleophiles, enabling extensive diversification of the scaffold. nih.gov

Table 3: Summary of Derivatization Strategies for the 1,5-Naphthyridin-2-ol/-one Scaffold

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, K₂CO₃ nih.gov | 2-Alkoxy-1,5-naphthyridines |

| N-Alkylation | Alkyl halide, Cs₂CO₃ nih.govnih.gov | 1-Alkyl-1,5-naphthyridin-2-ones |

| Halogenation | POCl₃ or POBr₃ | 2-Halo-1,5-naphthyridines |

| Amination (from halo-derivative) | Various amines, base nih.gov | 2-Amino-1,5-naphthyridines |

Chemical Reactivity and Functionalization of 3 Methyl 1,5 Naphthyridin 2 Ol

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 1,5-naphthyridine (B1222797) ring system shows parallels with that of quinoline. nih.gov The presence of two nitrogen atoms in the bicyclic structure renders the rings electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene. However, the substituents on the 3-Methyl-1,5-naphthyridin-2-ol core modify this reactivity.

Electrophilic Substitution: Direct electrophilic attack on the carbon framework of the 1,5-naphthyridine nucleus is challenging due to the deactivating effect of the ring nitrogens. Reactions such as nitration and sulfonation typically require harsh conditions. When they do occur, the electron-donating hydroxyl and methyl groups on the pyridinone ring would direct incoming electrophiles to the C-4 position. For instance, bromination of the parent 1,5-naphthyridine with bromine in acetic acid has been reported. nih.gov Halogenation can also be achieved via mediation by N-oxides, which alters the electronic distribution in the ring system. nih.gov

Nucleophilic Substitution: Nucleophilic substitution is a more common and synthetically useful pathway for the functionalization of this scaffold. A crucial first step is the conversion of the hydroxyl group at the C-2 position into a better leaving group, most commonly a halide. nih.gov Treatment of 1,5-naphthyridin-2(1H)-ones with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) efficiently yields the corresponding 2-chloro-1,5-naphthyridine (B1368886) derivative. nih.govmdpi.com

This 2-chloro intermediate is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the naphthyridine ring system facilitates the attack of various nucleophiles at the C-2 position, displacing the chloride ion. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be introduced at this position. nih.govnih.gov For example, 2-amino-1,5-naphthyridine derivatives can be prepared by reacting the 2-chloro intermediate with the desired amine, often in the presence of a base like cesium carbonate. nih.gov Similarly, leaving groups such as triflates and tosylates at the 2-position can also be displaced by amino nucleophiles. nih.gov

| Reaction | Reagent(s) | Product | Reference(s) |

| Chlorination | POCl₃ | 2-Chloro-3-methyl-1,5-naphthyridine (B1418350) | nih.govmdpi.com |

| Amination (SNAr) | R₂NH, Cs₂CO₃ | 2-(Dialkylamino)-3-methyl-1,5-naphthyridine | nih.gov |

Oxidation and Reduction Pathways

Oxidation: The 1,5-naphthyridine ring is generally resistant to oxidation. However, the nitrogen atoms can be targeted by oxidizing agents. Reaction with peracids like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. nih.gov N-oxidation can alter the reactivity of the ring, facilitating both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov The methyl group at the C-3 position represents another potential site for oxidation, which could potentially be converted to a formyl or carboxyl group under appropriate conditions, although specific examples for this substrate are not extensively documented.

Reduction: The pyridine (B92270) rings of the 1,5-naphthyridine core can be reduced under various conditions. Catalytic hydrogenation, for example using palladium on charcoal, can reduce one of the pyridine rings to yield 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov The specific ring that is reduced can depend on the substituents present. More vigorous reduction conditions, such as using sodium and ethanol (B145695) or platinum oxide in an acidic medium, can lead to the fully saturated decahydronaphthyridine system. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling extensive functionalization of the 3-methyl-1,5-naphthyridine (B103305) scaffold. As with nucleophilic substitution, these reactions typically require the conversion of the C-2 hydroxyl group into a halide (e.g., chloride, bromide) or a triflate to serve as the electrophilic partner in the coupling process. nih.govwikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, can be used to introduce new aryl or alkyl groups at the C-2 position. The 2-chloro-3-methyl-1,5-naphthyridine intermediate can be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form 2-aryl- or 2-alkyl-3-methyl-1,5-naphthyridines. nih.gov

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the naphthyridine core by coupling the 2-halo derivative with an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction provides a method to introduce substituted vinyl groups at the C-2 position, which can be valuable for further synthetic transformations. wikipedia.org

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method. wikipedia.orgacsgcipr.orglibretexts.orgjk-sci.com This palladium-catalyzed reaction couples the 2-halo-1,5-naphthyridine intermediate with a primary or secondary amine. It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr amination reactions. nih.gov The use of specialized phosphine (B1218219) ligands, such as XantPhos, is often crucial for achieving high yields. nih.gov

| Coupling Reaction | Electrophile | Nucleophile/Partner | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki | 2-Chloro-3-methyl-1,5-naphthyridine | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 2-Aryl-3-methyl-1,5-naphthyridine | nih.gov |

| Heck | 2-Chloro-3-methyl-1,5-naphthyridine | Alkene | Pd(OAc)₂, Ligand, Base | 2-Vinyl-3-methyl-1,5-naphthyridine | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | 2-Chloro-3-methyl-1,5-naphthyridine | R₂NH | Pd catalyst, XantPhos, Base | 2-(Dialkylamino)-3-methyl-1,5-naphthyridine | nih.govwikipedia.org |

Functionalization at Hydroxyl and Methyl Positions

Hydroxyl Group: The hydroxyl group at the C-2 position is a key functional handle. As discussed, its most important reaction is the conversion to a leaving group (halide or sulfonate) to enable nucleophilic substitution and cross-coupling reactions. nih.gov The tautomeric lactam form also allows for reactions at the N-1 nitrogen. N-alkylation can be achieved by treating the compound with alkyl halides in the presence of a base. nih.govnih.gov

Methyl Group: The methyl group at the C-3 position is adjacent to both a double bond and an electron-donating hydroxyl/oxo group. Its protons are expected to be somewhat acidic, allowing for deprotonation with a strong base. The resulting carbanion could potentially react with various electrophiles. Condensation reactions with aldehydes or ketones, similar to the Claisen-Schmidt condensation, could be possible, leading to the formation of α,β-unsaturated carbonyl compounds extending from the C-3 position. ekb.eg However, specific studies detailing the reactivity of the 3-methyl group on this particular naphthyridine core are limited.

Ring Transformations and Rearrangement Reactions

Ring transformations and rearrangements of the 1,5-naphthyridine scaffold are not commonly reported but offer potential pathways to novel heterocyclic systems. The stability of the aromatic naphthyridine core makes such reactions challenging. However, related heterocyclic systems undergo interesting rearrangements.

For instance, the Semmler–Wolff reaction, or aromatization, involves the treatment of cyclohexenone oximes with acid to form anilines. A similar principle has been applied to the synthesis of fused indol-naphthyridine systems from the corresponding oximes, representing a type of rearrangement reaction. nih.gov In other related systems, such as benzo[b] nih.govwikipedia.orgnaphthyridines, Stevens rearrangements have been observed upon reaction with activated alkynes. mdpi.com These examples suggest that under specific conditions, the 1,5-naphthyridine ring could potentially undergo skeletal reorganization, although this remains an area for further exploration for this compound itself.

Spectroscopic and Structural Elucidation Methodologies for 3 Methyl 1,5 Naphthyridin 2 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Methyl-1,5-naphthyridin-2-ol, a combination of one-dimensional and two-dimensional NMR techniques is employed to unambiguously assign all proton and carbon signals.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

The structure of this compound includes a methyl group and several aromatic protons on the naphthyridine core. The exact chemical shifts (δ) are influenced by the solvent and the compound's tautomeric form (the -ol form vs. the keto or -one form, 3-Methyl-1,5-naphthyridin-2(1H)-one). In solution, the keto tautomer is often predominant for related 2-hydroxypyridine systems.

Expected ¹H NMR signals would include:

A singlet for the methyl (CH₃) group protons.

Distinct signals, likely doublets or doublets of doublets, for the protons on the pyridine (B92270) and pyridinone rings.

A broad singlet for the N-H proton if the compound exists in its lactam form.

Expected ¹³C NMR signals would include:

A signal in the aliphatic region for the methyl carbon.

Multiple signals in the aromatic region for the carbons of the bicyclic ring system.

A signal corresponding to a carbonyl carbon (C=O) if the compound is in its lactam form, typically found at a higher chemical shift.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-1,5-naphthyridin-2(1H)-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.1 - 2.5 | ~15 - 20 |

| H4 | ~7.5 - 7.8 | ~120 - 125 |

| C2 (C=O) | - | ~160 - 165 |

| C3 | - | ~115 - 120 |

| C4 | - | ~135 - 140 |

| C4a | - | ~145 - 150 |

| C6 | ~8.0 - 8.3 | ~140 - 145 |

| C7 | ~7.2 - 7.5 | ~125 - 130 |

| C8 | ~8.5 - 8.8 | ~150 - 155 |

| C8a | - | ~130 - 135 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)sdsu.eduyoutube.com

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the vicinal protons on the aromatic rings, helping to trace the proton sequence around the heterocyclic core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the methyl proton signal to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a crucial technique that reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This experiment is instrumental in piecing together the molecular structure by connecting different fragments. For example, an HMBC spectrum would show a correlation between the methyl protons and the C3 and C4 carbons of the naphthyridine ring, confirming the position of the methyl group. It would also show correlations between the N-H proton and nearby carbons, confirming the lactam structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula.

For this compound, the expected molecular formula is C₉H₈N₂O. HRMS would be used to measure the exact mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass for the proposed formula. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, these techniques are particularly useful for confirming the presence of key functional groups and for distinguishing between the -ol and the keto (-one) tautomers. The lactam (keto) form, 3-Methyl-1,5-naphthyridin-2(1H)-one, is expected to show characteristic absorption bands.

Interactive Table: Key Expected FT-IR Absorption Bands for 3-Methyl-1,5-naphthyridin-2(1H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Lactam) | Stretching | 1650 - 1690 (strong) |

| C=C / C=N | Ring Stretching | 1400 - 1600 |

| C-H | Bending | 750 - 900 |

The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ would be a clear indication of the C=O stretch of the lactam ring. Conversely, the absence of this band and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would suggest the predominance of the enol tautomer.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels.

The naphthyridine core is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic system. mdpi.comnih.gov The position of the absorption maximum (λ_max) can be influenced by the solvent polarity and the substitution pattern on the ring. mdpi.com

Some naphthyridine derivatives are known to be fluorescent. mdpi.comnih.gov Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. If this compound is fluorescent, its emission spectrum, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) would be key characteristics. These properties are sensitive to the molecular environment and can provide further information about the electronic nature of the excited state.

X-Ray Crystallography for Solid-State Structure Analysis

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an exact structural model. This would definitively confirm the atomic connectivity and, crucially, determine which tautomer (-ol or -one) exists in the crystalline state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding between molecules in the crystal lattice, which can have a significant impact on the compound's physical properties. While a crystal structure for this specific compound has not been widely reported, this method remains the gold standard for structural verification. nih.gov

Theoretical and Computational Investigations of 3 Methyl 1,5 Naphthyridin 2 Ol

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecular systems. These methods are used to predict the optimized geometry, electronic distribution, and spectroscopic properties of 3-Methyl-1,5-naphthyridin-2-ol. By solving approximations of the Schrödinger equation, DFT provides a detailed picture of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org For this compound, the distribution of these orbitals would likely show the HOMO density concentrated on the electron-rich regions of the naphthyridine ring system, while the LUMO would be distributed across the π-conjugated system, indicating potential sites for electronic transitions.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.0 to 5.0 |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting how a molecule will interact with other chemical species. nih.gov The MEP surface is color-coded to represent different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, signifying electron-rich areas. These are susceptible to electrophilic attack. For this compound, such regions would be expected around the electronegative oxygen atom of the hydroxyl/carbonyl group and the nitrogen atoms in the rings.

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These are prone to nucleophilic attack. These would typically be located around the hydrogen atoms, particularly the one attached to the nitrogen or oxygen.

The MEP map provides a comprehensive visual guide to the molecule's reactivity and potential sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Conformational Analysis and Tautomerism Studies

The structure of this compound allows for the existence of different tautomeric forms. The primary tautomerism is the lactam-lactim (or keto-enol) equilibrium between the 3-Methyl-1,5-naphthyridin-2(1H)-one (lactam) form and the this compound (lactim) form.

Computational methods can be employed to calculate the relative energies and thermodynamic stabilities of these tautomers in both the gas phase and in different solvents. By comparing the calculated Gibbs free energies, it is possible to predict the predominant tautomeric form under specific conditions. Such studies often reveal that the lactam form is more stable for related pyridone systems due to favorable amide resonance. Conformational analysis would also explore the orientation of the methyl group and any potential rotational barriers.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide profound insights into its behavior in a solution, particularly in aqueous environments. nih.gov

By simulating the molecule surrounded by solvent molecules (e.g., water), researchers can analyze:

Solvation Shell Structure : How water molecules arrange themselves around the solute, identifying the formation and stability of hydration shells.

Hydrogen Bonding : The dynamics of hydrogen bonds formed between the molecule's hydrogen bond donors (N-H, O-H) and acceptors (N, O=C) and the surrounding water molecules. The strength, lifetime, and number of these bonds can be quantified.

Intermolecular Interactions : In more complex systems, MD simulations can model the interaction of this compound with other molecules, such as biological macromolecules, to understand binding mechanisms and stability. researchgate.netresearchgate.net

These simulations offer a dynamic picture that complements the static view provided by quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR study would involve several key steps:

Data Set Compilation : A series of structurally related 1,5-naphthyridine (B1222797) derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is collected.

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges), topological (e.g., connectivity indices), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Table 2: Example of a Hypothetical QSAR Model Equation

| Parameter | Description |

|---|---|

| log(1/IC50) | Biological Activity (e.g., inhibitory concentration) |

| cLogP | Calculated LogP (Hydrophobicity) |

| TPSA | Topological Polar Surface Area |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Equation | log(1/IC50) = β0 + β1(cLogP) - β2(TPSA) - β3(LUMO) |

Note: This represents a generic form of a QSAR equation. The specific descriptors and coefficients (β) would be determined from the analysis of a specific dataset of 1,5-naphthyridine analogues.

Mechanistic Insights into Biological Activities of 3 Methyl 1,5 Naphthyridin 2 Ol and Its Analogues

Interaction with Specific Biomolecular Targets (e.g., enzymes, receptors, nucleic acids)

Analogues of 3-Methyl-1,5-naphthyridin-2-ol interact with a diverse range of biomolecular targets, which is foundational to their pharmacological effects. The specific nature of these interactions is dictated by the substitution patterns on the naphthyridine core, leading to activities such as DNA binding, enzyme inhibition, and receptor modulation.

Certain naphthyridine derivatives have been shown to interact with nucleic acids, a mechanism often associated with anticancer and antimicrobial activities. While not the 1,5-isomer, studies on related thieno[2,3-b]-1,8-naphthyridines provide a model for how these planar heterocyclic systems can bind to DNA. nih.gov The interaction of thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid with calf thymus DNA (ct-DNA) resulted in bathochromic (redshift) and hypochromic (decreased absorbance) shifts in its UV-Vis spectrum, which are characteristic of intercalative binding. nih.gov

Further biophysical studies have elucidated the nature of this interaction:

Binding Affinity: Spectrophotometric analysis indicated a strong binding constant (Kb) of 2.1 x 10⁶ M⁻¹, suggesting a high affinity for DNA. nih.gov

Structural Changes: The compound was found to increase the viscosity of sonicated, rod-like DNA fragments, a classic sign of intercalation, where the molecule inserts itself between the base pairs of the DNA, causing the helix to lengthen and stiffen. nih.gov

Thermal Stabilization: The binding of the naphthyridine derivative to DNA led to an increase in the melting temperature (Tm) by approximately 4°C, indicating that the compound stabilizes the double helix structure against thermal denaturation. nih.gov

Electrochemical Evidence: Cyclic voltammetry experiments also supported the DNA binding, showing a decrease in peak currents and shifts in peak potential upon the addition of ct-DNA. nih.gov

These findings suggest that the planar aromatic structure of the naphthyridine core is crucial for facilitating intercalation into the DNA double helix.

A primary mechanism through which 1,5-naphthyridin-2-ol analogues exert their biological effects is through the inhibition of various enzymes. These compounds have been developed as potent and often selective inhibitors for several key enzyme families, including kinases, topoisomerases, and phosphodiesterases.

Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making its component kinases attractive therapeutic targets. mit.edu

TGF-β Type I Receptor (ALK5): Optimization of a screening hit led to the identification of 1,5-naphthyridine (B1222797) derivatives as potent and selective inhibitors of ALK5. nih.gov Compounds with aminothiazole and pyrazole (B372694) substitutions showed inhibitory concentrations in the low nanomolar range. nih.gov X-ray crystallography confirmed that one such inhibitor binds to the ATP-binding site of human ALK5. nih.gov

mTOR Inhibition: A focused medicinal chemistry effort starting from a known mTOR selective inhibitor led to the discovery of Torin2, a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative, with an EC50 of 0.25 nM for inhibiting cellular mTOR activity. mit.edu This compound demonstrated 800-fold selectivity over the related PI3K enzyme. mit.edu

Other Kinases: The broader naphthyridine class has been explored for inhibiting various other kinases, including discoidin domain-containing receptor 2 (DDR2) and breakpoint-cluster-region protein (BCR) kinase. semanticscholar.org

Topoisomerase Inhibition: Novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridin-2-one scaffold have been developed as broad-spectrum antibacterial agents. nih.gov These compounds target bacterial DNA gyrase and DNA topoisomerase IV (ParC), enzymes essential for DNA replication, repair, and transcription. nih.gov By inhibiting these enzymes, the compounds disrupt bacterial DNA metabolism, leading to cell death. nih.gov

Other Enzyme Targets:

Phosphodiesterase III (PDE III): Analogues of the 1,6-naphthyridin-2(1H)-one, medorinone, are known inhibitors of cAMP PDE III, an enzyme involved in cardiovascular function. nih.gov

Monoamine Oxidase B (MAO B): Benzo[b] nih.govnih.govnaphthyridine derivatives have been identified as MAO B inhibitors with potency in the low micromolar range, suggesting potential applications in neurodegenerative diseases. mdpi.com

| Compound Class | Enzyme Target | Potency (IC50/EC50) | Reference |

|---|---|---|---|

| 1,5-Naphthyridine aminothiazole derivative (15) | ALK5 | 6 nM | nih.gov |

| 1,5-Naphthyridine pyrazole derivative (19) | ALK5 | 4 nM | nih.gov |

| Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one (Torin2) | mTOR (cellular) | 0.25 nM | mit.edu |

| Benzo[b] nih.govnih.govnaphthyridine derivative (5g) | MAO B | 1.35 µM | mdpi.com |

| 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based NBTI (16) | Bacterial Topoisomerases | MIC: 0.016-4 µg/mL | nih.gov |

Analogues based on the naphthyridinone core have been designed to bind with high affinity and selectivity to various cell surface and intracellular receptors.

Cannabinoid Receptors: A series of 1,8-naphthyridin-2-(1H)-one-3-carboxamides were developed as selective ligands for the cannabinoid type 2 (CB₂) receptor. nih.gov The most promising fluorescent ligand from this series, compound 32 , exhibited a high binding affinity for the human CB₂ receptor (pKi = 6.33) and was over 21-fold more selective for CB₂ than for the CB₁ receptor. nih.gov Molecular modeling suggested that these ligands bind within the receptor, with linkers extending out between transmembrane helices 1 and 7. researchgate.net

Angiotensin II Receptor: The Protein Data Bank (PDB entry 4YAY) contains the crystal structure of a 1,6-naphthyridin-2(1H)-one derivative complexed with the Human Angiotensin II Receptor, confirming the direct interaction of this scaffold with G-protein coupled receptors. semanticscholar.orgmdpi.com

Glycine Receptor: Similarly, the crystal structure of the Human Glycine Receptor alpha-3 (PDB entry 5VDH) shows it bound to a naphthyridine derivative, AM-3607, highlighting the versatility of this scaffold in targeting ligand-gated ion channels. semanticscholar.orgmdpi.com

| Compound Class/Name | Receptor Target | Binding Affinity (pKi) | Selectivity | Reference |

|---|---|---|---|---|

| Fluorescent ligand 32 (1,8-naphthyridine derivative) | Human CB₂ | 6.33 ± 0.02 | >21-fold vs. CB₁ | nih.gov |

| AM-3607 (naphthyridine derivative) | Human Glycine Receptor α3 | Data from PDB structure | N/A | semanticscholar.org |

| 1,6-Naphthyridin-2(1H)-one derivative | Human Angiotensin II Receptor | Data from PDB structure | N/A | semanticscholar.org |

Cellular Pathway Modulation Studies (e.g., cell cycle, apoptosis, signal transduction)

The interaction of 1,5-naphthyridin-2-ol analogues with their specific molecular targets triggers downstream effects that modulate complex cellular signaling pathways. These modulations are the basis for their observed cellular activities, such as inhibiting cancer cell proliferation or inducing apoptosis.

Studies on the potent mTOR inhibitor Torin2, a benzo-fused naphthyridinone, provide a clear example of pathway modulation. mit.edu By inhibiting mTOR, a central regulator of cell growth and metabolism, Torin2 effectively blocks the PI3K/Akt/mTOR signal transduction pathway. mit.edu This was demonstrated in vivo, where treatment with the compound led to strong inhibition of the phosphorylation of downstream mTOR targets, including S6 kinase (S6K) and Akt, in both lung and liver tissues. mit.edu This disruption of a key survival pathway is critical to its anti-tumor activity. mit.edu

In another example, the 1,7-naphthyridine (B1217170) alkaloid Bisleuconothine A was shown to exert anti-neoplasm potency by inhibiting the WNT signaling pathway, a pathway crucial for cell fate and proliferation. nih.gov Its activity led to a G0/G1 cell cycle arrest in colon cancer cells, thereby halting their proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Binding and Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For naphthyridinone derivatives, SAR has been explored extensively to understand how chemical modifications at different positions of the heterocyclic core influence biological activity.

For Topoisomerase Inhibition: In the development of 1,5-naphthyridin-2-one based NBTIs, SAR studies focused on the N-1 substituent. nih.gov These studies led to the identification of a 7-fluoro-1-cyanomethyl substituted analogue with improved potency and a broader spectrum of antibacterial activity compared to the parent compound. nih.gov

For Receptor Binding: In the series of CB₂ receptor ligands based on the 1,8-naphthyridin-2-one scaffold, SAR analysis revealed several key insights. nih.gov The stereochemistry of a 4-methylcyclohexyl moiety at the C3 carboxamide was critical, with cis derivatives showing improved receptor affinity compared to their trans counterparts. nih.gov Furthermore, the N1-position was found to tolerate linkers of varying length and bulk, while the C3 position was also suitable for linker and fluorophore attachment. nih.gov

For Enzyme Inhibition:

In the case of 1,6-naphthyridin-2(1H)-one based PDE III inhibitors, modifications to the C(2) carbonyl group or N-methylation at the N(1) position resulted in a dramatic loss of activity. nih.gov Conversely, while substitutions at C(3) diminished activity, a wide variety of substituents at the C(5) position led to an improvement in enzyme inhibition, with several analogues being more potent than the reference drug milrinone. nih.gov

For 1,5-naphthyridine derivatives targeting ALK5, optimization of a screening hit involved modifying substituents attached to the core, leading to potent aminothiazole and pyrazole derivatives with nanomolar activity. nih.gov

| Scaffold | Target | Position | Modification Impact on Activity | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridin-2-one | Bacterial Topoisomerases | N-1 | Cyanomethyl substitution improves potency and spectrum. | nih.gov |

| 1,8-Naphthyridin-2-one | CB₂ Receptor | C-3 Carboxamide | Cis-stereochemistry of cyclohexyl group enhances affinity over trans. | nih.gov |

| N-1 | Tolerates bulky groups and linkers. | nih.gov | ||

| 1,6-Naphthyridin-2-one | PDE III | N-1 | Methylation leads to dramatic loss of activity. | nih.gov |

| C-3 | Substitution diminishes activity. | nih.gov | ||

| C-5 | Wide variety of substituents improves activity. | nih.gov |

In Vitro Pharmacological Characterization Methodologies (e.g., binding assays, reporter gene assays)

A variety of in vitro methodologies are employed to characterize the pharmacological profiles of this compound analogues. These assays are essential for determining binding affinity, enzyme inhibitory potency, target selectivity, and cellular effects.

Binding Assays: Competition radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. researchgate.net In these assays, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured, allowing for the calculation of inhibition constants (Ki). nih.gov

Enzyme Inhibition Assays: The potency of enzyme inhibitors is typically determined through biochemical assays that measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. For kinase inhibitors like those targeting ALK5, autophosphorylation assays are used to measure the enzyme's ability to phosphorylate itself, with inhibition measured as a decrease in this activity. nih.gov

Selectivity Profiling: To assess the selectivity of a compound, its activity is tested against a broad panel of related targets. For kinase inhibitors, large-scale kinase panels, such as the KinomeScan™ platform, are used to determine the binding affinity against hundreds of different protein kinases, providing a comprehensive selectivity profile. mit.edu

Cellular Assays: To confirm that a compound is active in a cellular context, various cell-based assays are used. These can include:

Proliferation Assays: Measuring the ability of a compound to inhibit the growth of cancer cell lines. nih.gov

Pathway Modulation Assays: Using techniques like Western blotting to measure the phosphorylation status of downstream signaling proteins (e.g., pS6K, pAkt) to confirm target engagement and pathway inhibition within the cell. mit.edu

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) linked to a specific transcriptional response element to measure the activation or inhibition of a particular signaling pathway.

Biophysical Methods for DNA Interaction: As described in section 6.1.1, techniques such as UV-Vis spectrophotometry, viscosity measurements, thermal denaturation studies, and cyclic voltammetry are used to characterize the binding of compounds to nucleic acids. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking and computational analyses are pivotal in elucidating the mechanistic basis for the biological activities of this compound and its analogues. These in silico techniques provide detailed insights into the specific binding modes and interactions between these compounds and their protein targets at a molecular level. By predicting the binding affinity and orientation of a ligand within the active site of a protein, researchers can understand the key structural features responsible for its inhibitory or modulatory effects.

Studies on analogues of this compound, particularly those sharing the core 1,5-naphthyridin-2(1H)-one structure, have revealed potent inhibitory activities against various protein kinases, which are often implicated in diseases like cancer.

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition

A significant area of research has been the inhibition of the transforming growth factor-beta (TGF-β) type I receptor, ALK5, a serine-threonine kinase. Optimization of a screening hit led to the discovery of novel 1,5-naphthyridine derivatives as potent and selective ALK5 inhibitors. nih.gov Molecular docking studies were instrumental in predicting the binding mode of these compounds within the ALK5 active site. The predictions were subsequently validated by the X-ray crystal structure of a potent aminothiazole derivative, compound 19 , in complex with human ALK5. nih.gov This confirmation underscored the accuracy of the docking models and provided a clear picture of the ligand-protein interactions.

The analysis of the crystal structure and docking poses revealed that the 1,5-naphthyridine core acts as a scaffold, positioning key substituents to interact with specific amino acid residues in the kinase hinge region, which is crucial for inhibitory activity.

Inhibition of Other Kinases and Enzymes

The versatility of the 1,5-naphthyridin-2(1H)-one scaffold allows its derivatives to target other important enzymes as well. Molecular docking studies have been performed to investigate the potential of these analogues against various other targets. For instance, a potent derivative, compound 6e , was evaluated against the crystal structure of breast tumor kinase, showing promising docking scores and significant binding interactions. researchgate.net Similarly, docking studies of other 1,5-naphthyridin-2(1H)-one analogues against microbial enzymes like DNA gyrase and lanosterol (B1674476) 14-alpha demethylase have also envisioned favorable binding interactions, suggesting a potential mechanism for antimicrobial activities. researchgate.net

The table below summarizes the findings from molecular docking studies of representative 1,5-naphthyridin-2(1H)-one analogues against various protein targets.

| Compound Class | Protein Target | Key Findings | Reference |

| 1,5-Naphthyridine Aminothiazole Derivatives | ALK5 (TGF-β Type I Receptor) | Docking models predicted binding mode; confirmed by X-ray crystallography of compound 19 . | nih.gov |

| 1,5-Naphthyridin-2(1H)-one Derivatives | Breast Tumor Kinase (Brk) | Potent molecule 6e showed promising docking score and binding interactions. | researchgate.net |

| 1,5-Naphthyridin-2(1H)-one-1,2,3-triazoles | DNA Gyrase | Envisioned promising binding interactions with a good docking score. | researchgate.net |

| 1,5-Naphthyridin-2(1H)-one-1,2,3-triazoles | Lanosterol 14-alpha demethylase | Showed promising binding interactions with a good docking score. | researchgate.net |

These computational studies are crucial for structure-activity relationship (SAR) analysis, guiding the rational design of new, more potent, and selective inhibitors based on the this compound scaffold. The consistent ability of the 1,5-naphthyridine core to form key interactions within the active sites of various enzymes highlights its importance as a privileged scaffold in medicinal chemistry.

Potential Applications in Advanced Materials Science and Catalysis

Utilization in Organic Electronics and Optoelectronic Devices

The electron-deficient nature of the pyridine (B92270) rings within the 1,5-naphthyridine (B1222797) scaffold makes it an attractive building block for n-type organic semiconductors. These materials are essential for the development of various organic electronic and optoelectronic devices.

Derivatives of 1,5-naphthyridine have been investigated as active materials in Organic Field-Effect Transistors (OFETs). For instance, novel n-type organic semiconductors based on a 1,5-naphthyridine-2,6-dione unit have been synthesized and characterized. cymitquimica.com These materials, when incorporated into OFETs, have demonstrated promising electron mobility. The performance of these materials is influenced by their molecular structure, which affects their planarity, reorganization energy, and thin-film morphology. While direct data for 3-Methyl-1,5-naphthyridin-2-ol is not available, the inherent electronic properties of the 1,5-naphthyridine core suggest its potential as a component in n-type or ambipolar OFETs.

Table 1: Performance of a 1,5-Naphthyridine-Based n-Type Organic Semiconductor in an OFET

| Compound | Bridging Group | Maximum Electron Mobility (μe) |

| NTDT-DCV | Thiophene | 0.14 cm²/Vs |

Note: The data presented is for a 1,5-naphthyridine-2,6-dione derivative, not this compound. Data sourced from cymitquimica.com.

The 1,5-naphthyridine framework has been explored for its utility in Organic Light-Emitting Diodes (OLEDs), particularly in the development of emitters and host materials. The rigid and planar structure of the naphthyridine core can contribute to high photoluminescence quantum yields and good thermal stability, which are crucial for efficient and long-lasting OLEDs. Computational studies on 4,8-substituted-1,5-naphthyridines have suggested their potential as blue-emitting materials, as well as electron transport and hole-injecting/hole-transport materials. nih.gov Furthermore, 1,5-naphthyridinylacridine-based compounds have shown potential as thermally activated delayed fluorescence (TADF) emitters in OLEDs. nih.gov The specific substitution pattern of this compound could influence its emission color and efficiency, making it a candidate for investigation in OLED applications.

In the realm of organic photovoltaics, 1,5-naphthyridine derivatives have been utilized as building blocks for both donor and acceptor materials. The electron-accepting nature of the 1,5-naphthyridine core makes it suitable for use in n-type materials for OPV devices. For example, multifunctional organic semiconductor materials based on a 1,5-naphthyridine-2,6-dione core have been designed and synthesized for use in both OPVs and OFETs. nih.gov These materials have demonstrated respectable power conversion efficiencies (PCEs) when used as acceptor materials in OPV devices. The electronic properties of this compound, such as its LUMO level, could be tuned through further chemical modification to optimize its performance in solar cell applications.

Table 2: Performance of 1,5-Naphthyridine-Based Acceptor Materials in OPVs

| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) |

| NTDC-N | PCE-10 | 7.5% |

| NTDC-N-4F | PCE-10 | 8.2% |

Note: The data presented is for 1,5-naphthyridine-2,6-dione derivatives, not this compound. Data sourced from nih.gov.

The electronic properties and charge transport characteristics of 1,5-naphthyridine derivatives are intrinsically linked to their molecular structure. The presence of two nitrogen atoms in the aromatic system leads to a lower LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. The planarity of the naphthyridine ring facilitates π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping.

Role in Supramolecular Chemistry and Self-Assembly Systems

The nitrogen atoms in the 1,5-naphthyridine ring can act as hydrogen bond acceptors, making this scaffold a valuable component in supramolecular chemistry and the design of self-assembling systems. The ability to form predictable and stable non-covalent interactions is fundamental to the construction of complex molecular architectures.

Naphthyridine derivatives have been employed as recognition units for various guest molecules. For example, receptors incorporating the naphthyridine moiety have been shown to bind to biotin (B1667282) analogues through hydrogen bonding interactions. nih.gov The strength and selectivity of this binding are influenced by the specific structure of the naphthyridine derivative. The presence of the methyl and hydroxyl groups in this compound could provide additional sites for hydrogen bonding and other non-covalent interactions, potentially making it a useful building block for the construction of novel host-guest systems and self-assembling materials.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms of the 1,5-naphthyridine core possess lone pairs of electrons that can coordinate to metal centers, making these compounds effective ligands in coordination chemistry and catalysis. The bidentate nature of the 1,5-naphthyridine scaffold allows it to form stable complexes with a variety of transition metals.

The 1,5-naphthyridine molecule has been used as a linker for the construction of bridging ligands in multinuclear metal complexes. nih.gov For instance, new bidentate and tridentate ligands incorporating the 1,5-naphthyridine unit have been synthesized and used to prepare heteroleptic mono- and dinuclear Ru(II) complexes. nih.gov The electronic properties of the resulting metal complexes, and thus their catalytic activity, can be tuned by modifying the substituents on the naphthyridine ring. The 3-methyl and 2-ol substituents on the target compound could influence the steric and electronic environment of the coordinated metal center, potentially leading to novel catalytic activities. The use of 1,5-naphthyridine derivatives as ligands is an active area of research with potential applications in a wide range of catalytic transformations.

Development of Novel Functional Materials and Sensors

The exploration of this compound for the creation of new functional materials and sensors is an area that appears to be largely uncharted. While related naphthyridine compounds have been investigated for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, there is no specific data available to suggest that this compound has been similarly studied. researchgate.netmdpi.com

The potential for this compound to act as a building block for functional polymers, metal-organic frameworks (MOFs), or as a responsive component in chemical sensors remains a theoretical possibility pending further research. The presence of the hydroxyl group could, for instance, offer a site for polymerization or for interaction with specific analytes, but without experimental data, this remains speculative.

Due to the absence of specific research findings, no data tables detailing the performance of this compound in functional materials or sensors can be presented.

Future Directions and Emerging Research Opportunities for 3 Methyl 1,5 Naphthyridin 2 Ol

Development of Novel Asymmetric Synthetic Routes to Chiral Analogues

The introduction of chirality into the 3-Methyl-1,5-naphthyridin-2-ol framework opens up new avenues for creating structurally complex and stereochemically defined molecules. Future research in this area will likely focus on the development of efficient and highly stereoselective synthetic methods.

Key research objectives in this domain include:

Enantioselective Catalysis: The exploration of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemistry of key bond-forming reactions in the synthesis of this compound analogues is a primary goal. This could involve asymmetric hydrogenation, cyclization, or functionalization reactions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as those derived from camphor, to construct the naphthyridine core with inherent stereocontrol is another promising strategy. scielo.br This approach can provide access to a diverse range of enantiomerically pure diamine derivatives that can serve as building blocks. scielo.br

Resolution Techniques: The development of efficient methods for the separation of racemic mixtures of this compound derivatives, such as chiral chromatography or diastereomeric salt formation, will be crucial for accessing enantiomerically pure compounds for further study.

A significant challenge in this area is the underdeveloped nature of synthetic methods for tetrahydro-1,6-naphthyridines, a related scaffold. acs.org To date, enantioselective syntheses of this particular ring system are scarce, highlighting the need for innovative approaches. acs.org

Exploration of Unconventional Reactivity Patterns and Green Synthesis Innovations

Moving beyond traditional synthetic transformations, the exploration of unconventional reactivity and the adoption of green chemistry principles will be pivotal in advancing the chemistry of this compound.

Future research directions in this area include:

Photocatalysis and Electrochemistry: Harnessing the power of light and electricity to drive novel transformations of the 1,5-naphthyridine (B1222797) core can lead to the discovery of new reaction pathways and the synthesis of unique derivatives. The use of decatungstate as a photocatalyst has shown promise in related systems. nih.gov

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated as an environmentally benign and efficient method for the synthesis of related 2,6-naphthyridines, suggesting its potential applicability to the 1,5-naphthyridine series. researchgate.net

Water-Based Synthesis: Developing synthetic methods that utilize water as a solvent is a key aspect of green chemistry. The Friedländer reaction for the synthesis of 1,8-naphthyridines has been successfully performed in water, indicating the potential for similar approaches with 1,5-naphthyridines. rsc.orgacs.org

Aryne Intermediates: The generation and trapping of aryne intermediates, such as 2-naphthynes, offer a powerful tool for the construction of highly substituted and complex aromatic systems, which could be applied to the synthesis of novel 1,5-naphthyridine derivatives. rsc.org

The reactivity of 1,5-naphthyridines shows similarities to quinolines, suggesting that a wide range of reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions, can be further explored. nih.gov

Integration into Hybrid Organic-Inorganic Material Systems

The unique electronic and coordination properties of the 1,5-naphthyridine scaffold make it an attractive building block for the construction of novel hybrid organic-inorganic materials with tailored functionalities.

Potential research avenues in this area include:

Metal-Organic Frameworks (MOFs): The use of this compound and its derivatives as organic linkers in the synthesis of MOFs could lead to materials with interesting porous structures and catalytic or sensing properties. nih.gov The flexibility of the ligand and the solvent system can play a crucial role in controlling the topology and porosity of the resulting frameworks. nih.gov

Coordination Polymers and Complexes: The 1,5-naphthyridine moiety can act as a versatile ligand for a wide range of metal ions, leading to the formation of coordination polymers and discrete complexes with interesting photophysical and magnetic properties. nih.govnih.govacs.org The synthesis of ruthenium(II) complexes with 1,5-naphthyridine-based ligands has been reported, demonstrating their potential in this area. nih.govacs.org

Hybrid Perovskites: The incorporation of this compound-derived cations into perovskite structures could lead to new materials for optoelectronic applications, such as solar cells and light-emitting diodes. nih.gov

Nanoparticle Functionalization: The covalent or non-covalent attachment of this compound derivatives to the surface of inorganic nanoparticles can impart new functionalities and improve their dispersibility in organic media. The synthesis of pHEMA–TiO2 nanoparticulate solids with high inorganic content has been achieved through a high-pressure-ramp process. rsc.org

The development of novel organic-inorganic hybrids based on polymolybdates has also been explored, showcasing the diverse possibilities in this field. nih.gov

Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials based on the this compound scaffold.

Future research will likely leverage advanced computational methods for:

In Silico Screening and Design: The use of computational tools to predict the biological activities and pharmacokinetic properties of novel this compound derivatives can guide synthetic efforts and prioritize compounds for experimental testing. rsc.orgnih.govresearchgate.netrsc.org

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the mechanisms of key synthetic reactions, providing insights that can be used to optimize reaction conditions and improve yields.

Structure-Property Relationship Studies: Computational modeling can be used to understand the relationship between the molecular structure of this compound analogues and their electronic, optical, and material properties. This knowledge can be used to design new compounds with desired characteristics.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound derivatives to biological targets, providing insights into their potential mechanisms of action. nih.govrsc.org Molecular dynamics simulations can also be used to study the stability and conformational dynamics of these compounds in different environments. acs.orgnih.gov

Identification of Novel Biological Targets and Therapeutic Modalities (non-clinical)

While this article focuses on non-clinical research, the exploration of the biological activities of this compound and its derivatives is a crucial area for future investigation. The 1,5-naphthyridine scaffold is present in a number of biologically active compounds, suggesting that this core structure has significant potential for the development of new therapeutic agents. nih.govnih.govnih.govehu.eusnih.gov

Future research in this area could focus on:

Antiparasitic Agents: Substituted 1,5-naphthyridine derivatives have shown promising activity against Leishmania infantum, suggesting that this class of compounds could be a starting point for the development of new antileishmanial drugs. nih.govehu.eus

Kinase Inhibitors: Naphthyridine derivatives have been identified as inhibitors of various kinases, including CDK5 and TGF-beta type I receptor (ALK5). nih.govnih.gov Further exploration of the this compound scaffold could lead to the discovery of new and selective kinase inhibitors for a range of diseases.

Antimicrobial Agents: The 1,8-naphthyridine (B1210474) core is a well-known pharmacophore in antibacterial drugs. nih.govacs.org The investigation of this compound derivatives for their antimicrobial properties could lead to the discovery of new agents to combat infectious diseases.

Neurological and Psychotropic Agents: Certain naphthyridine alkaloids have shown effects on the central nervous system, suggesting that derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders. nih.gov

Conclusion

Summary of Key Research Themes for 3-Methyl-1,5-naphthyridin-2-ol

Research surrounding the 1,5-naphthyridine (B1222797) scaffold, the core structure of this compound, has been multifaceted and primarily driven by its significant therapeutic potential. While specific research on this compound is not extensively documented in publicly available literature, the broader class of 1,5-naphthyridine derivatives has been the subject of intensive investigation. Key research themes for this class of compounds, which likely encompass the potential areas of interest for this compound, include synthetic methodology development and the exploration of a wide range of biological activities.

Synthetic Strategies: A significant portion of research has focused on the efficient synthesis of the 1,5-naphthyridine core and its derivatives. Various synthetic routes have been explored, including the Skraup reaction, Gould-Jacobs reaction, and other cyclization and cycloaddition methods. mdpi.com The development of novel synthetic pathways remains a crucial area of research to enable the creation of diverse libraries of 1,5-naphthyridine analogs for biological screening.

Biological and Pharmacological Investigations: The primary impetus for research into 1,5-naphthyridines is their diverse and potent biological activities. These compounds have been extensively studied for their potential applications in several key therapeutic areas:

Anticancer Activity: A major focus of research has been the evaluation of 1,5-naphthyridine derivatives as anticancer agents. nih.govnih.gov Many compounds within this class have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov A key mechanism of action for some of these derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and a validated target in cancer therapy. nih.govnih.gov

Antimicrobial Activity: The 1,5-naphthyridine scaffold is a component of various compounds investigated for their antibacterial and antifungal properties. nih.gov This line of research is particularly important given the growing challenge of antimicrobial resistance.

Other Therapeutic Areas: Beyond cancer and infectious diseases, 1,5-naphthyridine derivatives have shown promise in a variety of other therapeutic contexts, including as anti-inflammatory, antiviral, and antiparasitic agents. mdpi.com Their potential to modulate cardiovascular and central nervous system functions has also been a subject of investigation. mdpi.com